2-(2-Phenylhydrazono)malonic acid
Overview
Description
2-(2-Phenylhydrazono)malonic acid is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a hydrazono moiety and a malonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylhydrazono)malonic acid typically involves the reaction of phenylhydrazine with malonic acid under specific conditions. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, to facilitate the formation of the hydrazone derivative. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylhydrazono)malonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylhydrazine derivatives or carboxylic acids.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted phenylhydrazones.
Scientific Research Applications
2-(2-Phenylhydrazono)malonic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and its effects on cellular processes.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Phenylhydrazono)malonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylhydrazine
Substituted hydrazones
Other phenylhydrazono derivatives
Properties
IUPAC Name |
2-(phenylhydrazinylidene)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)7(9(14)15)11-10-6-4-2-1-3-5-6/h1-5,10H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRYCBOOVHGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338352 | |
Record name | 2-(2-Phenylhydrazono)malonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40885-82-3 | |
Record name | 2-(2-Phenylhydrazono)malonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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